
N-(2-oxoindolin-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)-2-naphthamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indolinone moiety fused with a naphthamide group, which contributes to its distinctive chemical behavior and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-oxoindolin-5-yl)-2-naphthamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
This compound interacts with its target, procaspase-3, to induce apoptosis . The compound’s interaction with procaspase-3 leads to the activation of this enzyme, which in turn triggers the process of programmed cell death or apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by this compound leads to changes in these pathways, resulting in the induction of apoptosis .
Result of Action
The activation of procaspase-3 by this compound results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent . In fact, some compounds in the same series have shown notable cytotoxicity toward human cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-oxoindolin-5-yl)-2-naphthamide are not fully understood. Compounds with a similar 2-oxoindoline moiety have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines, suggesting that they may interact with key enzymes and proteins involved in cell proliferation and survival .
Cellular Effects
While specific cellular effects of this compound are not well-documented, related 2-oxoindoline-based compounds have been shown to influence cell function. For example, some of these compounds have been found to induce apoptosis in cancer cells, suggesting that they may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Related compounds have been found to inhibit Src kinase, a key enzyme involved in cell proliferation and survival . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-2-naphthamide typically involves the condensation of 2-oxoindoline derivatives with naphthamide precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the indolinone or naphthamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxoindolin-5-yl)methanesulfonamide
- N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide
- N-(2-oxoindolin-5-yl)-2-(p-tolyloxy)acetamide
Uniqueness
N-(2-oxoindolin-5-yl)-2-naphthamide stands out due to its naphthamide moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBMPZSRIVEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)
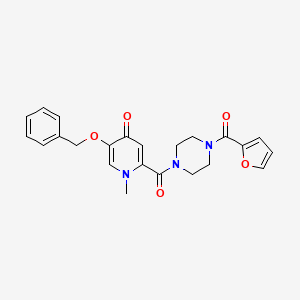
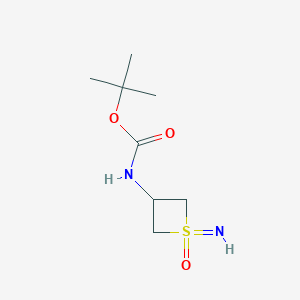
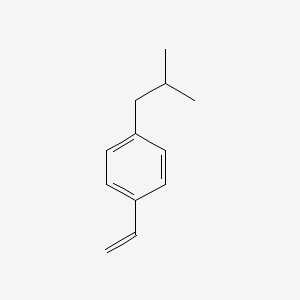

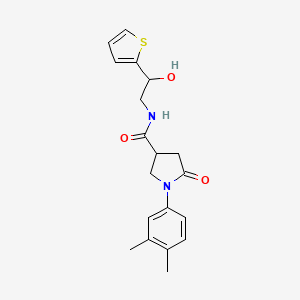
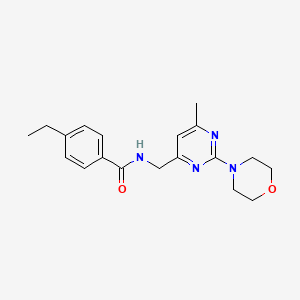
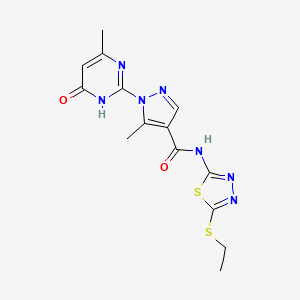
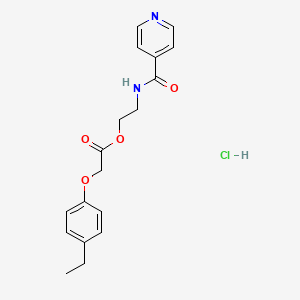
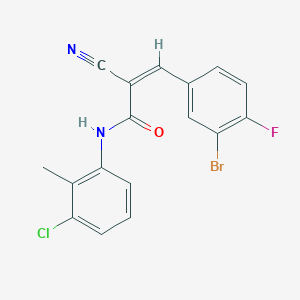
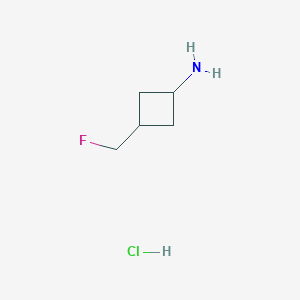
![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)
![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)
